molecular formula C15H22O4 B1181294 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide CAS No. 1231208-53-9

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

Cat. No.: B1181294
CAS No.: 1231208-53-9
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is a sesquiterpenoid compound that belongs to the eudesmane class of natural products. Sesquiterpenoids are a diverse group of naturally occurring organic compounds that are derived from three isoprene units. This particular compound has been isolated from various plant species and is known for its potential biological activities, including antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the Eudesmane Skeleton: This step involves the cyclization of a suitable precursor to form the eudesmane skeleton.

    Hydroxylation: Introduction of hydroxyl groups at the 4 and 8 positions.

    Lactonization: Formation of the lactone ring at the 12,8 positions.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis may be employed using optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Scientific Research Applications

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimalarial, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic processes. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Eudesmol: Another eudesmane sesquiterpenoid with similar structural features.

    Costunolide: A sesquiterpene lactone with a similar lactone ring structure.

    Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer properties.

Uniqueness

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is unique due to its specific hydroxylation pattern and lactone ring structure, which contribute to its distinct biological activities

Properties

IUPAC Name

(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMYFJSUBISYEJ-NGFQHRJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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